4-Oxazolemethanol, 2,5-diphenyl-

CAS No.: 2549-35-1

Cat. No.: VC8178218

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549-35-1 |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

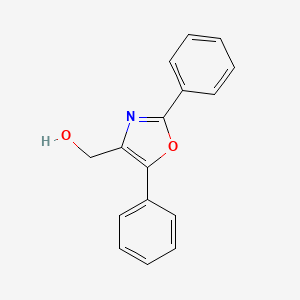

| IUPAC Name | (2,5-diphenyl-1,3-oxazol-4-yl)methanol |

| Standard InChI | InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2 |

| Standard InChI Key | SGRAZRKPBUDERJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named (2,5-diphenyl-1,3-oxazol-4-yl)methanol under IUPAC guidelines. Common synonyms include:

-

4-Hydroxymethyl-2,5-diphenyloxazole

-

2,5-Diphenyloxazole-4-methanol

Molecular and Stereochemical Properties

The molecular formula corresponds to a planar oxazole ring substituted with phenyl groups at positions 2 and 5 and a hydroxymethyl group at position 4 . Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.28 g/mol | |

| Exact Mass | 251.095 Da | |

| Topological Polar Surface Area (PSA) | 46.26 Ų | |

| LogP (Partition Coefficient) | 3.50 |

The oxazole core’s aromaticity and electron-withdrawing nitrogen atoms influence reactivity, while the hydroxymethyl group enables functionalization via esterification or oxidation .

Synthesis and Purification

Industrial-Scale Preparation

A patented one-pot synthesis (CN104327005B) involves three stages :

-

Acyl Chloride Formation: Hippuric acid reacts with thionyl chloride () at 30–80°C to form hippuroyl chloride.

-

Friedel-Crafts Acylation: Hippuroyl chloride undergoes AlCl-catalyzed reaction with benzene, yielding -benzoyl-ω-aminoacetophenone.

-

Cyclization: Sulfuric acid-mediated dehydration forms the oxazole ring, followed by benzene removal via distillation.

Crude product purification uses iron(III) or nickel(II) oxide with activated carbon in alkylbenzene solvents (mass ratio 4:0.01–0.05:0.005–0.03:1) . Microfiltration (0.1–2 μm pores) isolates crystalline 2,5-diphenyloxazole derivatives .

Physicochemical Properties

Stability and Solubility

While melting and boiling points remain unreported, the compound’s LogP (3.50) predicts solubility in organic solvents like toluene and ethyl acetate . The hydroxymethyl group enhances water solubility relative to non-polar oxazole analogs .

Spectroscopic Data

-

IR: Expected peaks include O–H stretch (~3200 cm), C=N stretch (1650 cm), and aromatic C–H bends (700–900 cm).

-

NMR: NMR spectra should show phenyl proton resonances (δ 7.2–7.5 ppm), oxazole H-4 (δ 6.8 ppm), and hydroxymethyl protons (δ 4.5 ppm) .

Applications and Derivatives

Fluorescent Materials

Structural analogs like (2,5-Diphenyl-1,3-oxazol-4-yl)(phenyl)methanone (PubChem CID 318525) exhibit strong fluorescence, suggesting potential use in OLEDs or bioimaging . The hydroxymethyl group in 4-Oxazolemethanol, 2,5-diphenyl- could serve as a site for conjugating fluorophores .

Pharmaceutical Intermediates

Oxazole derivatives are explored as kinase inhibitors and antimicrobial agents. While biological data for this compound is lacking, its scaffold aligns with pharmacophores targeting ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume